![molecular formula C5H8N2O3S B1309605 3,5-Dimethylisoxazole-4-sulfonamide CAS No. 175136-83-1](/img/structure/B1309605.png)
3,5-Dimethylisoxazole-4-sulfonamide
Overview
Description
3,5-Dimethylisoxazole-4-sulfonamide is a derivative of isoxazoles, heterocyclic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. This compound is a sulfonamide derivative which contains a sulfonamide group (-SO2NH2) attached to an isoxazole ring. It is used as a biochemical for proteomics research .
Synthesis Analysis
A straightforward one-pot, multicomponent approach was developed to synthesize di- and tri-substituted N-sulfonyl formamidines from sulfonyl chlorides, NaN3, ethyl propiolate, and primary/secondary amines under mild conditions without catalysts or additives .Molecular Structure Analysis
The molecular formula of 3,5-Dimethylisoxazole-4-sulfonamide is C5H8N2O3S, and its molecular weight is 176.19 .Physical And Chemical Properties Analysis
3,5-Dimethylisoxazole-4-sulfonamide is a solid and should be stored at room temperature .Scientific Research Applications
Inhibition of BET Bromodomains
“3,5-Dimethylisoxazole-4-sulfonamide” derivatives have been optimized to develop potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family. These inhibitors are important because they can regulate gene expression by influencing chromatin structure and have potential therapeutic applications in cancer and inflammatory diseases .
Hypoglycemic Activity
This compound has shown hypoglycemic activity, which means it can lower blood sugar levels. This property could be beneficial in the development of treatments for conditions like diabetes .
DNA Damage Induction
In pharmacological research, derivatives of “3,5-Dimethylisoxazole-4-sulfonamide” have been observed to induce DNA damage in certain cancer cell lines, such as MCF-7 cells. This suggests potential applications in cancer therapy by targeting the DNA of cancer cells .
Proteomics Research
As a biochemical tool, “3,5-Dimethylisoxazole-4-sulfonamide” is used in proteomics research to study proteins and their interactions. It can be a valuable resource for understanding protein function and identifying targets for drug development .
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethylisoxazole-4-sulfonamide is BRD4 (Bromodomain-containing protein 4) . BRD4 is a protein that plays a crucial role in cancer therapy .
Mode of Action
3,5-Dimethylisoxazole-4-sulfonamide interacts with BRD4, inhibiting its activity . The compound DDT26, a derivative of 3,5-Dimethylisoxazole-4-sulfonamide, has shown a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The inhibition of BRD4 by 3,5-Dimethylisoxazole-4-sulfonamide affects various biochemical pathways. Notably, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Pharmacokinetics
The compound is a solid and is recommended to be stored at room temperature , which may suggest its stability and potential bioavailability.
Result of Action
The result of 3,5-Dimethylisoxazole-4-sulfonamide’s action is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The compound’s action results in DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest at the G1 phase .
Safety and Hazards
The safety data sheet for a similar compound, 3,5-Dimethylisoxazole, advises to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing dust, and do not ingest . If swallowed, seek immediate medical assistance .
properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRGFHCFXQFLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407059 | |
Record name | 3,5-dimethylisoxazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175136-83-1 | |
Record name | 3,5-Dimethylisoxazole-4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dimethylisoxazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,5-dimethylisoxazole-4-sulfonamide in the synthesis of novel isoxazole derivatives?
A1: 3,5-Dimethylisoxazole-4-sulfonamide serves as a crucial starting material for synthesizing a diverse range of novel 5-substituted-3-methylisoxazole-4-sulfonamide derivatives []. The researchers successfully demonstrated the versatility of this compound by reacting it with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes. This approach allows for the introduction of diverse aryl/heteroaryl and aminovinyl substituents onto the isoxazole ring, expanding the potential applications of these compounds.
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